1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone
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Overview
Description
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a methoxyphenoxy ethanone group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:
Formation of Benzo[d]thiazole: This can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Azetidine Ring Formation: Azetidine can be synthesized through the cyclization of β-amino alcohols or by the reduction of azetidinones.
Linking the Benzo[d]thiazole and Azetidine: This step involves the formation of an ether linkage between the benzo[d]thiazole and azetidine moieties.
Attachment of Methoxyphenoxy Ethanone: The final step involves the reaction of the intermediate with 2-methoxyphenoxy ethanone under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-hydroxyphenoxy)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-7-3-4-8-16(15)24-12-18(22)21-10-13(11-21)25-19-20-14-6-2-5-9-17(14)26-19/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOOQPGSTSUCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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